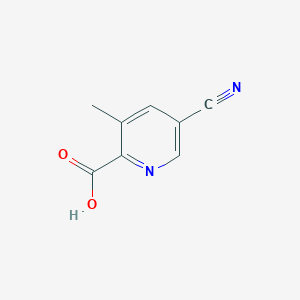
5-Cyano-3-methylpyridine-2-carboxylic acid
Übersicht
Beschreibung
5-Cyano-3-methylpyridine-2-carboxylic acid , also known as 3-methylpicolinic acid (3-MepicH) , is a heterocyclic compound with the empirical formula C₇H₇NO₂ . It belongs to the class of 3-substituted picolinic acids . The compound features a cyano group (-CN) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the pyridine ring .
Synthesis Analysis
The synthesis of 5-Cyano-3-methylpyridine-2-carboxylic acid involves various methods, including C-alkylation reactions. For instance, the dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .
Molecular Structure Analysis
The molecular structure of 5-Cyano-3-methylpyridine-2-carboxylic acid consists of a pyridine ring with substituents. The cyano group (-CN) and the carboxylic acid group (-COOH) are attached to specific positions on the ring. The compound’s molecular weight is 137.14 g/mol .
Chemical Reactions Analysis
- Nickel complex : [Ni(3-Mepic)₂(H₂O)₂] and bis(3-methyl-picolinato-κ²N,O)(1,10-phenanthroline)zinc(II) tetrahydrate .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
-
Production of Nicotinic Acid
- Field : Industrial Chemistry
- Application : Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . It can be made from tryptophan by plants and animals but is usually not completely bioavailable .
- Method : Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment .
- Results : The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs)
- Field : Organic Chemistry
- Application : 2-Methylpyridine-3-carboxylic acid was used in synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines .
- Method : The specific method of synthesis is not provided in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE)
- Field : Organic Chemistry
- Application : Bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .
- Method : NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring .
- Results : The selectivity of the bromination reaction is currently only about 50% .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the production of a variety of organoboron reagents .
- Method : The process involves oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results : The SM coupling has been optimized for the use of organotrifluoroborates, and conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : Protodeboronation of pinacol boronic esters is a key step in the synthesis of various organic compounds . It’s used in the formal anti-Markovnikov hydromethylation of alkenes, a valuable but unknown transformation .
- Method : The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved using a radical approach .
- Results : The protodeboronation was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
-
Synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs)
- Field : Organic Chemistry
- Application : 2-Methylpyridine-3-carboxylic acid was used in synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines .
- Method : The specific method of synthesis is not provided in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Synthesis of Metal Complexes
- Field : Inorganic Chemistry
- Application : 3-Methylpyridine-2-carboxylic acid (3-MepicH) may be used as a ligand in the synthesis of the following metal complexes: [Cu (3-Mepic) 2 (4-pic)] where 4-pic=4-picoline and [Cu (3-Mepic) 2 ]·2H 2 O .
- Method : The specific method of synthesis is not provided in the source .
- Results : The results or outcomes of this application are not provided in the source .
Eigenschaften
IUPAC Name |
5-cyano-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-2-6(3-9)4-10-7(5)8(11)12/h2,4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENLEKZZJZJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-3-methylpyridine-2-carboxylic acid | |
CAS RN |
1262860-49-0 | |
| Record name | 5-Cyano-3-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

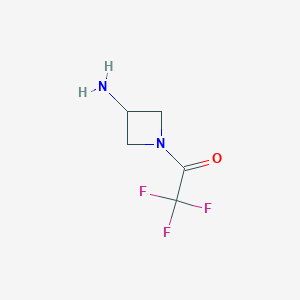
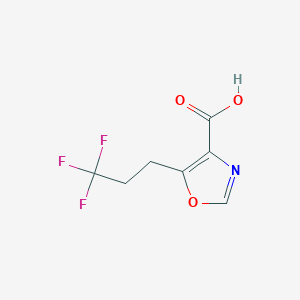
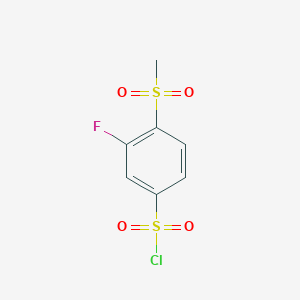
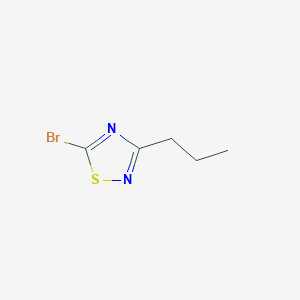
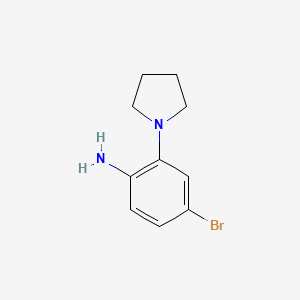
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)
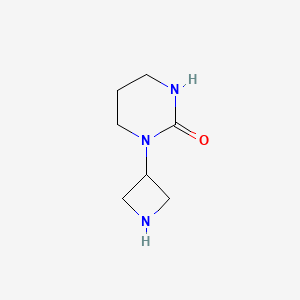
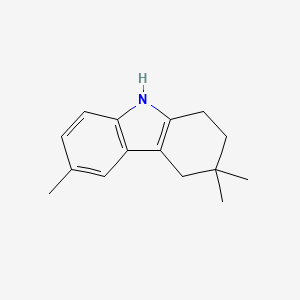
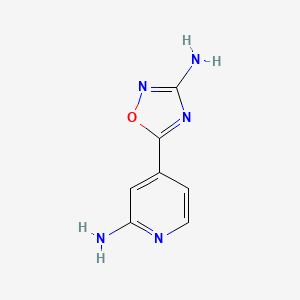
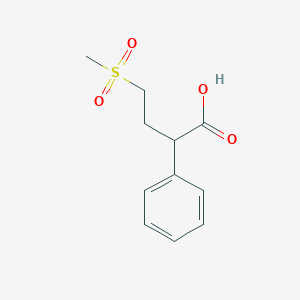
amine](/img/structure/B1376191.png)
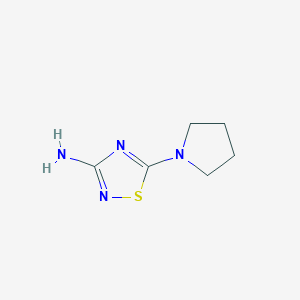
![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)
![9-Azabicyclo[6.2.0]decane](/img/structure/B1376196.png)